![molecular formula C12H13N3S B3022490 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol CAS No. 869947-52-4](/img/structure/B3022490.png)
4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenylcyclopropyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylcyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with methyl iodide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Human melanoma (IGR39) | 15.0 |
This compound | Triple-negative breast cancer (MDA-MB-231) | 12.5 |
These results indicate that derivatives of this compound can inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The mechanism of action involves the formation of covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly valuable in designing inhibitors for enzymes involved in cancer progression and other diseases.
Fungicidal Properties
Triazole derivatives are widely recognized for their antifungal properties. The presence of the thiol group in this compound enhances its efficacy as a fungicide. It can disrupt fungal cell membranes or inhibit essential enzymes involved in fungal growth, which may be beneficial in agricultural practices to manage crop diseases.
Development of Novel Materials
The unique chemical structure of this compound allows for its incorporation into polymers and other materials. Its ability to form covalent bonds can be utilized in creating functionalized surfaces or coatings with specific chemical properties. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .
Case Study: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various human cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through oxidative stress mechanisms.
Case Study: Agricultural Efficacy
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops such as wheat and corn. Results showed a significant reduction in disease incidence compared to untreated controls, suggesting its potential as an effective fungicide.
Mechanism of Action
The mechanism of action of 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions or other functional groups, modulating the activity of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-yl sulfanyl acetamide
- 4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-yl sulfanyl benzamide
Uniqueness
4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazole ring and the phenylcyclopropyl group also contributes to its unique structural and functional properties.
Biological Activity
4-Methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its unique structural features, including a triazole ring and a thiol group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical formula and identifiers:
- Chemical Formula: C₁₂H₁₃N₃S
- CAS Number: 869947-52-4
- IUPAC Name: 4-methyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
The presence of the thiol group enhances its reactivity, allowing it to form covalent bonds with biological targets, particularly cysteine residues in proteins.
The biological activity of this compound is primarily attributed to:
- Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in enzymes, inhibiting their activity.
- Metal Ion Interaction: The triazole ring can chelate metal ions, influencing various biological pathways.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For example:
- Cytotoxicity Testing: The compound was evaluated against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that derivatives of 1,2,4-triazole compounds exhibit significant cytotoxicity, particularly against melanoma cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | IGR39 | 15.0 |
This compound | MDA-MB-231 | 12.5 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Triazole derivatives frequently demonstrate activity against various bacterial and fungal strains due to their ability to disrupt cell wall synthesis and inhibit enzyme functions critical for microbial survival .
Other Biological Activities
Research indicates that compounds similar to this compound possess various other biological activities:
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antitubercular Activity: Certain triazole compounds have shown effectiveness against Mycobacterium tuberculosis in preliminary studies .
Case Studies
Study on Anticancer Properties:
In a study exploring the antiproliferative effects of various triazole derivatives on colorectal cancer cell lines (HT29), it was found that specific modifications to the triazole structure significantly enhanced cytotoxicity. The study highlighted that compounds with a thiol moiety exhibited improved interactions with target proteins involved in cancer signaling pathways .
Molecular Docking Studies:
Molecular docking studies have revealed that this compound can effectively bind to the ATP-binding site of tubulin, suggesting its potential as an antitumor agent through disruption of microtubule dynamics .
Properties
IUPAC Name |
4-methyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-15-11(13-14-12(15)16)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIASXOBAVUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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